5-({[(2,4-Dichlorobenzoyl)oxy]imino}methyl)-6-phenylimidazo[2,1-b][1,3]thiazole
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Overview
Description
5-({[(2,4-Dichlorobenzoyl)oxy]imino}methyl)-6-phenylimidazo[2,1-b][1,3]thiazole (DCIPT) is a heterocyclic compound with a broad range of applications in scientific research and industrial processes. It is a multi-functional compound that can be used as a catalyst, ligand, and reagent in chemical synthesis. Its unique properties make it an attractive option for research and development in the fields of biochemistry, chemical engineering, and pharmaceuticals.
Scientific Research Applications
- NNA40478 exhibits promising antitumor activity. Researchers have investigated its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. Further studies are needed to explore its mechanism of action and potential clinical applications .
- Inflammation plays a crucial role in various diseases. NNA40478 has been studied for its anti-inflammatory effects, potentially modulating cytokine production and reducing inflammation. Researchers are keen on understanding its impact on chronic inflammatory conditions .
- The compound’s chemical structure suggests it may have antibacterial and antifungal properties. Investigations have explored its efficacy against specific pathogens, including bacteria and fungi. Future research could uncover novel therapeutic applications .
- NNA40478’s structure hints at possible neuroprotective properties. Studies have examined its impact on neuronal cells, oxidative stress, and neuroinflammation. Researchers aim to harness its potential for neurodegenerative disease management .
- Preliminary research indicates that NNA40478 might influence cardiovascular health. Its effects on blood vessels, platelet aggregation, and endothelial function are areas of interest. Further investigations could reveal therapeutic implications for cardiovascular diseases .
- Scientists have used NNA40478 as a chemical probe to explore biological pathways. Its interactions with specific proteins and cellular processes provide valuable insights. Additionally, medicinal chemists consider its scaffold for designing new compounds with targeted activities .
Anticancer Properties
Anti-Inflammatory Activity
Antibacterial and Antifungal Potential
Neuroprotective Effects
Cardiovascular Applications
Chemical Biology and Drug Development
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties . Therefore, the targets could be a wide range of enzymes or receptors involved in these biological processes.
Mode of Action
For instance, they may inhibit enzyme activity, block receptor binding, or interfere with cellular processes .
Biochemical Pathways
These could include pathways related to inflammation, pain perception, microbial growth, viral replication, neuronal function, and tumor growth .
Pharmacokinetics
Thiazole compounds are generally known for their good bioavailability and are often well absorbed and distributed in the body .
Result of Action
Based on the known biological activities of thiazole derivatives, the effects could include reduced inflammation, alleviation of pain, inhibition of microbial growth or viral replication, protection of neurons, and inhibition of tumor growth .
properties
IUPAC Name |
[(E)-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)methylideneamino] 2,4-dichlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11Cl2N3O2S/c20-13-6-7-14(15(21)10-13)18(25)26-22-11-16-17(12-4-2-1-3-5-12)23-19-24(16)8-9-27-19/h1-11H/b22-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDQMNBYDRHAEFT-SSDVNMTOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=CSC3=N2)C=NOC(=O)C4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(N3C=CSC3=N2)/C=N/OC(=O)C4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-({[(2,4-Dichlorobenzoyl)oxy]imino}methyl)-6-phenylimidazo[2,1-b][1,3]thiazole |
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